4-(5-Chlorobenzotriazol-2-yl)benzene-1,3-diol
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Overview
Description
4-(5-Chlorobenzotriazol-2-yl)benzene-1,3-diol is a compound belonging to the class of benzotriazole-based UV absorbers. These compounds are widely used in various industrial applications due to their ability to absorb harmful UV radiation, thereby protecting materials from photodegradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chlorobenzotriazol-2-yl)benzene-1,3-diol typically involves the reaction of 5-chloro-2H-benzotriazole with 1,3-benzenediol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The process often includes steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-(5-Chlorobenzotriazol-2-yl)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the benzotriazole ring, leading to different derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield various substituted benzotriazole derivatives .
Scientific Research Applications
4-(5-Chlorobenzotriazol-2-yl)benzene-1,3-diol has a wide range of scientific research applications, including:
Chemistry: Used as a UV absorber in various chemical formulations to prevent photodegradation.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(5-Chlorobenzotriazol-2-yl)benzene-1,3-diol involves its ability to absorb UV radiation and dissipate the energy as heat, thereby protecting the material from photodegradation. The compound interacts with UV light through its benzotriazole ring, which undergoes a reversible photochemical reaction to absorb and dissipate the UV energy .
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol: Another benzotriazole-based UV absorber with similar properties.
2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol: A compound with enhanced UV absorption capabilities.
Uniqueness
4-(5-Chlorobenzotriazol-2-yl)benzene-1,3-diol is unique due to its specific chemical structure, which provides it with distinct UV absorption properties. Its ability to undergo various chemical reactions also makes it a versatile compound for different applications .
Properties
CAS No. |
57567-95-0 |
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Molecular Formula |
C12H8ClN3O2 |
Molecular Weight |
261.66 g/mol |
IUPAC Name |
4-(5-chlorobenzotriazol-2-yl)benzene-1,3-diol |
InChI |
InChI=1S/C12H8ClN3O2/c13-7-1-3-9-10(5-7)15-16(14-9)11-4-2-8(17)6-12(11)18/h1-6,17-18H |
InChI Key |
PDWJJJRPZTZWDE-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1O)O)N2N=C3C=CC(=CC3=N2)Cl |
Canonical SMILES |
C1=CC(=C(C=C1O)O)N2N=C3C=CC(=CC3=N2)Cl |
Origin of Product |
United States |
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